IMD-biphenylC

Description

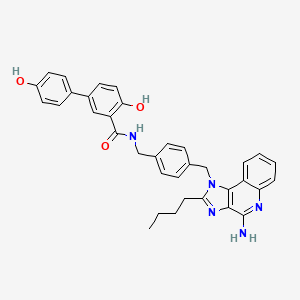

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H33N5O3 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-5-(4-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C35H33N5O3/c1-2-3-8-31-39-32-33(27-6-4-5-7-29(27)38-34(32)36)40(31)21-23-11-9-22(10-12-23)20-37-35(43)28-19-25(15-18-30(28)42)24-13-16-26(41)17-14-24/h4-7,9-19,41-42H,2-3,8,20-21H2,1H3,(H2,36,38)(H,37,43) |

InChI Key |

CIUMAEKVVCPSPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)C5=CC=C(C=C5)O)O)C6=CC=CC=C6N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of IMD-biphenylC

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The innate immune system provides the first line of defense against invading pathogens. In insects, the Immune Deficiency (IMD) signaling pathway is a crucial component of this system, primarily responsible for recognizing and responding to Gram-negative bacteria. This guide delves into the mechanism of action of compounds that modulate this pathway, with a focus on the conceptual role of a hypothetical molecule, "IMD-biphenylC," as a representative biphenyl-containing modulator. While specific data for a compound named "this compound" is not publicly available, this document will outline the established IMD signaling cascade and discuss the known mechanisms by which biphenyl compounds can exert biological effects, providing a framework for understanding how such a molecule could function.

The IMD Signaling Pathway: A Core Defense Mechanism

The IMD pathway is a well-conserved signaling cascade that leads to the production of antimicrobial peptides (AMPs), which are essential for clearing infections.[1] The pathway is initiated by the recognition of peptidoglycan (PGN) from Gram-negative bacteria by the Peptidoglycan Recognition Protein (PGRP) family.

Signaling Cascade

The binding of PGN to PGRP-LC and PGRP-LE triggers a series of intracellular events, culminating in the activation of the NF-κB-like transcription factor Relish. This process involves a complex interplay of adaptor proteins, kinases, and ubiquitin ligases.

A simplified representation of the IMD signaling pathway is presented below:

Potential Mechanisms of Action for Biphenyl Compounds

Biphenyls are a class of organic compounds with two connected phenyl rings. Polychlorinated biphenyls (PCBs), a well-studied subgroup, are known for their toxic effects and ability to interfere with various biological pathways. While the specific interactions of a hypothetical "this compound" with the IMD pathway are unknown, we can extrapolate potential mechanisms based on the known activities of other biphenyl compounds.

Data on Biphenyl Compound Activity

The following table summarizes the in vitro toxicological profiles of various non-dioxin-like (NDL) PCBs, which could serve as a reference for predicting the potential activities of novel biphenyl compounds.

| Compound | Target/Assay | Effect | Potency |

| NDL-PCBs (general) | Androgen Receptor | Antagonist | - |

| NDL-PCBs (general) | Gap Junctional Intercellular Communication (GJIC) | Inhibition | - |

| Lower chlorinated NDL-PCBs | Estrogen Receptor (ER) | Weak Agonist | - |

| Higher chlorinated NDL-PCBs | Estrogen Receptor (ER) | Weak Antagonist | - |

| Several NDL-PCBs | Estradiol-sulfotransferase | Inhibition | Weaker than hydroxylated PCB metabolites |

| Several NDL-PCBs | Transthyretin (TTR) | Binding | Weaker than hydroxylated PCB metabolites |

| DL-PCBs | Aryl hydrocarbon Receptor (AhR) | Agonist (induces UGT1A6 expression) | - |

Table adapted from in vitro toxicity profiling of NDL-PCBs.[2]

Experimental Protocols for Investigating Mechanism of Action

To elucidate the precise mechanism of action of a compound like "this compound," a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

A tiered approach to in vitro screening can efficiently identify molecular targets and pathway perturbations.[3]

-

High-Throughput Screening (HTS): A broad panel of assays can be used to screen for activity against a wide range of molecular targets, including receptors, enzymes, and signaling pathways.[3]

-

Cell-Based Assays:

-

Reporter Gene Assays: To determine if the compound activates or inhibits the IMD pathway, a cell line expressing a reporter gene (e.g., luciferase) under the control of an AMP promoter can be used.

-

Quantitative PCR (qPCR): Measure the mRNA expression levels of key IMD pathway genes (e.g., IMD, Relish, and various AMPs) in response to compound treatment.

-

Western Blotting: Analyze the protein levels and post-translational modifications (e.g., phosphorylation, cleavage) of key signaling proteins like Relish and the IKK complex.

-

-

Biochemical Assays:

-

Binding Assays: To determine if the compound directly interacts with specific proteins in the IMD pathway (e.g., PGRP-LC, IMD), techniques like surface plasmon resonance (SPR) or fluorescence polarization can be employed.

-

Enzyme Inhibition Assays: If the compound is hypothesized to target an enzyme in the pathway (e.g., a kinase or a component of the Dredd caspase), its inhibitory activity can be quantified.

-

The general workflow for in vitro screening is depicted below:

In Vivo Studies

Following in vitro characterization, in vivo studies using model organisms like Drosophila melanogaster are essential to confirm the compound's effect on the IMD pathway and its overall physiological impact.

-

Survival Assays: Flies can be treated with the compound and subsequently infected with Gram-negative bacteria. Survival rates are then monitored to assess the compound's ability to modulate the immune response.

-

Gene Expression Analysis: RNA can be extracted from treated and infected flies to measure the expression of AMPs and other immune-related genes.

-

Genetic Interaction Studies: The compound can be tested in flies with known mutations in the IMD pathway to pinpoint its specific target and mechanism of action.

Conclusion

While the specific molecule "this compound" remains uncharacterized in public literature, this guide provides a comprehensive framework for understanding its potential mechanism of action. By leveraging our knowledge of the IMD signaling pathway and the known biological activities of biphenyl compounds, researchers can design targeted experiments to elucidate the precise molecular interactions and physiological effects of novel modulators. The combination of in vitro and in vivo approaches outlined here will be critical in advancing our understanding of innate immunity and developing new therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Characterization of IMD-0354, a Novel Modulator of Cellular Metabolism and Inflammatory Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IMD-biphenylC" did not yield specific results. This guide focuses on IMD-0354, a well-characterized compound that aligns with the structural and functional implications of the query.

Introduction

IMD-0354 is a small molecule that has been the subject of significant research due to its dual activities as an inhibitor of the glutamine transporter SLC1A5 and as an inhibitor of IκB kinase β (IKKβ). Initially explored for its anti-inflammatory properties through the modulation of the NF-κB pathway, recent studies have highlighted its potent anti-cancer effects by disrupting cellular glutamine metabolism. This guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of IMD-0354.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for IMD-0354 across various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of IMD-0354

| Parameter | Cell Line(s) | Value | Reference(s) |

| NF-κB Inhibition (IC50) | Jurkat | 0.218 µM | [1] |

| U251-NF-κB-GFP-Luc | Significant reduction at 1 µM and 10 µM | [2] | |

| Glutamine Uptake Inhibition | A375, A431 | Dose-dependent inhibition | [3][4] |

| Cell Viability (IC50) | Hematologic malignancy cells | 0.1 µM to 0.6 µM | [5] |

| Anti-apicomplexan Activity (IC50) | Toxoplasma gondii in HFF cells | 0.016 µM |

Table 2: Effects of IMD-0354 on Cellular Processes

| Cellular Process | Cell Line | Effect | Concentration | Reference(s) |

| mTOR Signaling | A375 | Attenuated | Not specified | |

| Cell Cycle | HMC-1 | Arrest at G0/G1 phase | 0.5 µM | |

| NF-κB Nuclear Translocation | HMC-1 | Suppressed | < 5 µM | |

| VEGF-A Expression | HUVEC | Dose-dependent reduction | Not specified |

Table 3: In Vivo Efficacy of IMD-0354

| Animal Model | Treatment | Outcome | Reference(s) |

| Melanoma Xenograft | Not specified | Suppressed melanoma growth | |

| OVA-sensitized Mice (Asthma model) | 20 mg/kg | Ameliorated airway hyperresponsiveness | |

| KKAy Mice (Diabetes model) | Not specified | Significantly decreased plasma glucose levels | |

| Rat Model of Myocardial Infarction | 10 mg/kg | Significant dose-dependent reduction of infarction area | |

| Whole-body X-irradiated Mice | Not specified | Increased survival rate by 83% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. High-Content Screening for SLC1A5 Inhibitors

This protocol was adapted for a high-throughput screen to identify small molecules that prevent the localization of SLC1A5 to the plasma membrane.

-

Cell Seeding: A431 cells are seeded at 3,000 cells per well in 384-well microplates and allowed to attach overnight.

-

Compound Addition: IMD-0354 and other library compounds are added using an acoustic liquid handler.

-

Incubation: Plates are incubated for approximately 18 hours.

-

Fixation and Staining:

-

Cells are fixed with 4% paraformaldehyde for 30 minutes.

-

A combined blocking and permeabilization step is performed using PBS with 0.1% Triton-X and 3% BSA for 1 hour.

-

Cells are stained with a primary antibody against SLC1A5, followed by a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

-

-

Imaging: Plates are imaged on a high-content screening system.

2. 3H-Glutamine Uptake Assay

This assay measures the cellular uptake of glutamine.

-

Cell Treatment: Cells are treated with varying concentrations of IMD-0354 for specified time periods (e.g., 15 minutes to 24 hours).

-

Radiotracer Addition: L-[3,4,3H]-glutamine is added to the cells.

-

Uptake: The uptake of the radiolabeled glutamine is allowed to proceed.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.

3. Western Blotting for mTOR and NF-κB Signaling

This technique is used to detect changes in protein levels and phosphorylation status.

-

Cell Lysis: Cells are treated with IMD-0354 and/or other stimuli (e.g., TNFα) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated IκBα, total IκBα, phosphorylated mTOR, total mTOR).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

4. Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of IMD-0354.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.

5. NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

-

Transfection: Cells are co-transfected with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment and Stimulation: After transfection, cells are treated with IMD-0354, followed by stimulation with an NF-κB activator (e.g., TNFα).

-

Cell Lysis: Cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

Signaling Pathways and Mechanisms of Action

1. Inhibition of Glutamine Uptake and mTOR Signaling

IMD-0354 has been identified as an inhibitor of the glutamine transporter SLC1A5. By preventing the localization of SLC1A5 to the plasma membrane, IMD-0354 effectively blocks the uptake of glutamine into the cell. This leads to a reduction in intracellular glutamine levels, which has several downstream consequences, including the attenuation of mTOR signaling, a key regulator of cell growth and proliferation.

Caption: IMD-0354 inhibits the plasma membrane localization of the glutamine transporter SLC1A5.

2. Inhibition of the NF-κB Signaling Pathway

IMD-0354 was initially characterized as a selective inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, IMD-0354 prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: IMD-0354 inhibits the IKK complex, preventing NF-κB activation.

Conclusion

IMD-0354 is a multifaceted small molecule with significant therapeutic potential. Its ability to target both cellular metabolism through glutamine transport inhibition and inflammatory signaling via the NF-κB pathway makes it a valuable tool for research and a promising candidate for further drug development, particularly in the fields of oncology and inflammatory diseases. This guide provides a foundational understanding of its discovery, characterization, and mechanisms of action to support ongoing and future investigations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Chemical Properties and Solubility of IMD-biphenylC

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed examination of the chemical properties and solubility of IMD-biphenylC, a compound of interest in contemporary drug discovery and development. Due to the limited publicly available information on a compound specifically named "this compound," this guide draws upon established knowledge of structurally related biphenyl compounds and general principles of medicinal chemistry to infer and present its likely characteristics. The following sections detail the physicochemical properties, solubility profile, and relevant experimental methodologies, offering a foundational resource for researchers working with this or similar chemical entities. All quantitative data are presented in clear, comparative tables, and key experimental workflows are visualized to enhance understanding.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). While specific experimental data for this compound is not available, Table 1 outlines the expected range of key parameters based on the characteristics of other biphenyl derivatives used in pharmaceutical research.

| Property | Expected Value/Range | Significance in Drug Development |

| Appearance | Solid[1] | Affects formulation and handling. |

| Molecular Weight | Varies | Influences diffusion, solubility, and ADME properties. |

| Melting Point | Data not available | Indicator of purity and stability. |

| Boiling Point | Data not available | Relevant for purification and stability at high temperatures. |

| pKa | Data not available | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. |

| LogP | Data not available | A measure of lipophilicity, which impacts cell membrane passage and protein binding. |

| Polar Surface Area (PSA) | Data not available | Influences membrane permeability and solubility. |

Table 1: Key Physicochemical Properties of Biphenyl Compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. The solubility of biphenyl compounds is generally low in aqueous solutions and increases in nonpolar organic solvents.[2]

| Solvent | Expected Solubility | Relevance to Experimental Procedures |

| Water | Low | Critical for in vivo administration and physiological relevance. |

| Phosphate-Buffered Saline (PBS) | Low | Standard buffer for in vitro assays; solubility here is a key parameter. |

| Dimethyl Sulfoxide (DMSO) | High | Common solvent for stock solutions in biological assays. |

| Ethanol | Moderate to High | Used in formulations and as a co-solvent. |

| Methanol | Moderate to High | Often used in analytical chemistry procedures like HPLC. |

Table 2: Expected Solubility of this compound in Common Solvents.

Experimental Protocols

The following sections describe standard methodologies for characterizing the chemical properties and solubility of a novel biphenyl compound like this compound.

Synthesis of Biphenyl Derivatives

The synthesis of sterically hindered polychlorinated biphenyl derivatives can be achieved through methods such as the Suzuki and Ullmann coupling reactions.[3] These cross-coupling reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds to construct complex molecules.

Caption: Synthetic routes for biphenyl derivatives.

Solubility Determination

A common method to determine the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for solubility determination.

Potential Signaling Pathways and Mechanism of Action

While the specific biological targets of "this compound" are unknown, polychlorinated biphenyls (PCBs) as a class are known to exert neurotoxic effects and can interfere with various signaling pathways.[4] The mechanism of action for novel biphenyl compounds is often investigated through a series of in vitro and in vivo studies to identify protein binding partners and downstream cellular effects.

Caption: Hypothetical signaling pathway for this compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of research compounds. Biphenyl compounds are generally stable under recommended storage conditions.[1]

-

Storage Conditions: Store at -20°C as a powder or -80°C in a solvent.

-

Precautions: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Avoid inhalation and contact with skin and eyes.

Conclusion

This technical guide provides a foundational understanding of the likely chemical properties and solubility of this compound, based on the known characteristics of the broader class of biphenyl compounds. The outlined experimental protocols offer a starting point for the systematic characterization of this and other novel molecules. As more specific data on this compound becomes available, this document can be updated to provide a more precise and detailed resource for the scientific community.

References

The Dual Nature of Imidazoquinolinone Dimers: A Technical Guide to Their Role as TLR7/8 Modulators

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, mechanism of action, and therapeutic potential of imidazoquinolinone dimers as modulators of Toll-like receptors 7 and 8 (TLR7/8). This whitepaper provides an in-depth analysis of the structure-activity relationships of these dimers, their impact on innate and adaptive immunity, and their emerging applications in vaccine adjuvants and cancer immunotherapy.

Introduction: The Immunomodulatory Promise of Imidazoquinolinone Dimers

Imidazoquinolines are a class of synthetic small molecules that have garnered significant attention for their potent immunomodulatory properties. Their ability to activate Toll-like receptors (TLRs), key sentinels of the innate immune system, has positioned them as promising candidates for various therapeutic applications.[1][2] Dimerization of these molecules has emerged as a powerful strategy to fine-tune their activity, leading to the development of compounds with distinct agonist or antagonist effects on TLR7 and TLR8.[1][2] This guide explores the critical role of the dimeric structure in dictating the immunological outcome, offering a detailed resource for the scientific community.

The linkage point on the imidazoquinoline scaffold is a critical determinant of the dimer's function. Dimers linked at the C4, C8, and N(1)-aryl positions have been shown to act as TLR7 agonists, with some exhibiting dual TLR7/8 agonism depending on the linker length.[1] Conversely, dimerization at the C2 position often results in antagonistic activity at both TLR7 and TLR8. This structural dichotomy allows for the rational design of imidazoquinolinone dimers with specific immunomodulatory profiles, tailored for applications ranging from enhancing vaccine efficacy to dampening excessive inflammatory responses.

Quantitative Analysis of Imidazoquinolinone Dimer Activity

The potency and efficacy of imidazoquinolinone dimers are typically quantified through in vitro assays that measure their ability to either activate (agonism) or inhibit (antagonism) TLR7 and TLR8 signaling. The half-maximal effective concentration (EC50) is a key metric for agonists, representing the concentration at which 50% of the maximal response is observed. For antagonists, the half-maximal inhibitory concentration (IC50) indicates the concentration required to inhibit 50% of the receptor's response to an agonist.

The following tables summarize the reported EC50 and IC50 values for various imidazoquinolinone dimers, categorized by their linkage position. This data provides a clear comparison of the structure-activity relationships and highlights the most potent compounds identified to date.

Table 1: Agonistic Activity of Imidazoquinolinone Dimers on TLR7 and TLR8

| Linkage Position | Dimer Structure/Linker | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Reference |

| N(1)-aryl | 12-carbon linker | 0.17 | 4.78 | |

| C4 | 8-carbon linker | 0.56 | Inactive |

Table 2: Antagonistic Activity of Imidazoquinolinone Dimers on TLR7 and TLR8

| Linkage Position | Dimer Structure/Linker | TLR7 IC50 (µM) | TLR8 IC50 (µM) | Reference |

| C2 | Propylene spacer | 3.1 | 3.2 |

Signaling Pathways: The Mechanism of Action of Imidazoquinolinone Dimers

Imidazoquinolinone dimers exert their immunomodulatory effects by interacting with TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including B cells, dendritic cells (DCs), and monocytes. Upon binding of an agonist dimer, these receptors undergo a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).

The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β). TLR7 activation is particularly associated with a strong type I IFN response, crucial for antiviral immunity. TLR8 activation, on the other hand, is known to induce a robust production of pro-inflammatory cytokines like TNF-α and IL-12, promoting a Th1-biased adaptive immune response. Antagonistic dimers function by binding to the receptor in a manner that prevents this signaling cascade from being initiated.

TLR7 Signaling Pathway

TLR8 Signaling Pathway

Experimental Protocols

TLR7/8 Reporter Gene Assay

This assay is used to determine the agonistic or antagonistic activity of imidazoquinolinone dimers on TLR7 and TLR8.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test imidazoquinolinone dimers

-

Control TLR7/8 agonist (e.g., R848)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader (620-655 nm)

Procedure:

-

Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection medium.

-

Prepare serial dilutions of the test imidazoquinolinone dimers.

-

For agonist testing, add 20 µL of the diluted dimers to the wells.

-

For antagonist testing, pre-incubate the cells with the diluted dimers for 1 hour before adding a known concentration of a TLR7/8 agonist (e.g., R848).

-

Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Measure the absorbance at 620-655 nm using a plate reader. The color change in the medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR activation.

-

Calculate EC50 or IC50 values by plotting the dose-response curves.

Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of imidazoquinolinone dimers to induce the production of cytokines in primary human immune cells.

Materials:

-

Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Test imidazoquinolinone dimers.

-

Control TLR7/8 agonist (e.g., R848).

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α).

-

Plate reader for ELISA.

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in 200 µL of complete RPMI medium.

-

Add serial dilutions of the test imidazoquinolinone dimers to the wells.

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent induction of cytokines by the dimers.

In Vivo Mouse Vaccine Adjuvant Study

This protocol outlines a general procedure to evaluate the adjuvant activity of imidazoquinolinone dimers in a mouse model.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice.

-

Model antigen (e.g., ovalbumin (OVA), recombinant viral protein).

-

Test imidazoquinolinone dimer formulated as an adjuvant.

-

Control adjuvant (e.g., alum).

-

Syringes and needles for immunization.

-

Equipment for blood collection and processing.

-

ELISA kits for antigen-specific antibody isotyping (IgG1, IgG2a/c).

-

Reagents for T-cell proliferation and cytokine assays (e.g., CFSE, anti-CD3/CD28 antibodies, flow cytometry antibodies).

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Prepare vaccine formulations by mixing the antigen with the imidazoquinolinone dimer adjuvant or control adjuvant. A typical dose for the dimer adjuvant can range from 1 to 50 µg per mouse.

-

Immunize mice via subcutaneous or intramuscular injection on day 0. A booster immunization is typically given on day 14 or 21.

-

Collect blood samples at various time points (e.g., pre-immunization, and 2 weeks after each immunization) to measure antigen-specific antibody responses.

-

At the end of the study (e.g., 2-4 weeks after the final immunization), sacrifice the mice and harvest spleens for the analysis of T-cell responses.

-

Analyze serum for antigen-specific IgG1 and IgG2a/c antibody titers using ELISA. The ratio of IgG2a/c to IgG1 is indicative of a Th1- or Th2-biased immune response.

-

Analyze splenocytes for antigen-specific T-cell proliferation (e.g., using CFSE dilution assay) and cytokine production (e.g., by intracellular cytokine staining and flow cytometry for IFN-γ, IL-4) after in vitro restimulation with the antigen.

Vaccine Adjuvant Screening

Applications in Drug Development

Vaccine Adjuvants

Imidazoquinolinone dimer agonists are potent vaccine adjuvants capable of enhancing both humoral and cellular immunity. Their ability to induce a Th1-biased immune response, characterized by the production of IFN-γ and IgG2a/c antibodies, is particularly beneficial for vaccines against intracellular pathogens and cancer. The dimerization strategy allows for the development of adjuvants with improved safety profiles by, for example, increasing their molecular weight to limit systemic distribution and reduce the risk of systemic inflammation.

Cancer Immunotherapy

The immunomodulatory properties of imidazoquinolinone dimers make them attractive candidates for cancer immunotherapy. Agonistic dimers can activate dendritic cells, leading to enhanced antigen presentation and the priming of tumor-specific T-cell responses. This can lead to increased infiltration of cytotoxic T lymphocytes into the tumor microenvironment and subsequent tumor cell killing. Furthermore, the induction of pro-inflammatory cytokines can help to overcome the immunosuppressive environment often found in tumors.

Conclusion

Imidazoquinolinone dimers represent a versatile class of immunomodulators with significant therapeutic potential. The ability to control their activity as either TLR7/8 agonists or antagonists through rational design based on the linkage position of the dimer provides a powerful tool for drug development. As our understanding of the intricate roles of TLR7 and TLR8 in health and disease continues to grow, so too will the opportunities to leverage the unique properties of imidazoquinolinone dimers to create novel and effective therapies for a wide range of conditions, from infectious diseases to cancer. This technical guide provides a foundational resource for researchers and drug developers seeking to explore and harness the potential of these fascinating molecules.

References

Biphenyl Compounds in Immunology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl compounds have emerged as a significant class of molecules in immunology, demonstrating a wide range of activities from anti-inflammatory effects to potent immunomodulation. Their therapeutic potential is being explored in various contexts, most notably in cancer immunotherapy as small-molecule inhibitors of immune checkpoints. This technical guide provides an in-depth overview of the core immunological aspects of biphenyl compounds, focusing on their mechanism of action, experimental evaluation, and impact on key signaling pathways.

I. Quantitative Data Summary

The following tables summarize the in vitro efficacy of various biphenyl compounds in inhibiting the PD-1/PD-L1 interaction and their anti-proliferative effects on cancer cell lines.

Table 1: Inhibition of PD-1/PD-L1 Interaction by Biphenyl Compounds

| Compound | Assay Type | IC50 (nM) | Cell-based EC50 (nM) | Reference |

| BMS-202 | HTRF | 18 | - | [1] |

| Compound 58 | HTRF | 12 | - | [2] |

| Compound A9 | HTRF | 0.93 | - | [2] |

| CH20 | HTRF | 8.5 | 5600 | [2] |

| Compound 2 | HTRF | single-digit nM range | 21.8 | [3] |

| BMS-1166 | HTRF | - | - | |

| 12j-4 | HTRF | >1000 | - | |

| 13b-4 | HTRF | >1000 | - | |

| 13b-5 | HTRF | >1000 | - | |

| 13b-6 | HTRF | >1000 | - |

HTRF: Homogeneous Time-Resolved Fluorescence IC50: Half-maximal inhibitory concentration EC50: Half-maximal effective concentration

Table 2: Anti-proliferative Activity of Biphenyl Compounds

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 12j-4 | MDA-MB-231 | CCK-8 | 2.68 ± 0.27 | |

| Compound 11 | Malignant Melanoma | Proliferation Assay | - | |

| Compound 12 | Malignant Melanoma | Proliferation Assay | - |

CCK-8: Cell Counting Kit-8

II. Key Signaling Pathways Modulated by Biphenyl Compounds

Biphenyl compounds exert their immunomodulatory effects by influencing several key signaling pathways. Their primary mechanism as PD-1/PD-L1 inhibitors involves inducing the dimerization of PD-L1, which sterically hinders its interaction with PD-1 on T cells. This blockade abrogates the inhibitory signal, thereby restoring T cell activity.

A. PD-1/PD-L1 Pathway and Downstream Effects

The binding of biphenyl compounds to PD-L1 triggers a conformational change that promotes the formation of PD-L1 dimers. This dimerization prevents PD-1 from binding, thus inhibiting the downstream signaling cascade that leads to T cell exhaustion. In some cancer cells, this has also been shown to affect non-immune pathways by preventing the phosphorylation of AKT, a key component of the PI3K/Akt/mTOR pathway, which can lead to apoptosis.

B. NF-κB Signaling Pathway (General Overview)

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of immune responses, inflammation, and cell survival. While direct and detailed modulation of this pathway by biphenyl compounds in immune cells is an area of ongoing research, it is a critical pathway in immunology.

C. JAK-STAT Signaling Pathway (General Overview)

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. The specific interactions of biphenyl compounds with this pathway are not yet fully elucidated.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunological activity of biphenyl compounds.

A. PD-1/PD-L1 Interaction Assay (HTRF)

This protocol is adapted from commercially available kits and published studies.

Objective: To quantify the ability of biphenyl compounds to inhibit the binding of PD-1 to PD-L1.

Materials:

-

384-well low volume white plate

-

Recombinant human PD-1 and PD-L1 proteins tagged with compatible FRET pairs (e.g., Tag1-PD-L1 and Tag2-PD-1)

-

Anti-Tag1 antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)

-

Assay buffer

-

Test biphenyl compounds and DMSO (vehicle control)

-

Microplate reader capable of HTRF measurement

Procedure:

-

Prepare serial dilutions of the test biphenyl compounds in assay buffer. The final DMSO concentration should be kept constant across all wells.

-

In a 384-well plate, add 2 µL of the diluted compound or DMSO.

-

Add 4 µL of Tag1-PD-L1 protein and 4 µL of Tag2-PD-1 protein to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Prepare a detection mixture containing the anti-Tag1-Eu3+ and anti-Tag2-XL665 antibodies in assay buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate the plate at room temperature for 1-2 hours or overnight at 4°C, protected from light.

-

Read the plate on an HTRF-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.

B. In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor activity of biphenyl compounds in a mouse model.

Objective: To assess the in vivo antitumor efficacy and toxicity of a biphenyl compound.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice) for xenograft models, or immunocompetent mice for syngeneic models.

-

Cancer cell line of interest.

-

Sterile PBS and cell culture medium.

-

Test biphenyl compound and vehicle for administration.

-

Calipers for tumor measurement.

-

Standard animal housing and care facilities.

Procedure:

-

Tumor Implantation: Culture the chosen cancer cell line and harvest the cells. Resuspend the cells in sterile PBS or medium and inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers and the formula: Volume = (Length x Width²) / 2.

-

Animal Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Dosing: Administer the biphenyl compound at various doses (e.g., 10 and 20 mg/kg) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle alone.

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine significance.

C. Cytokine Release Assay with Human PBMCs

This protocol is a general guide for assessing the effect of biphenyl compounds on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Objective: To measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2) released by PBMCs upon treatment with biphenyl compounds.

Materials:

-

Freshly isolated human PBMCs from healthy donors.

-

Complete RPMI-1640 medium.

-

Ficoll-Paque for PBMC isolation.

-

Test biphenyl compounds and DMSO.

-

Stimulating agent (e.g., anti-CD3/CD28 antibodies or LPS) as a positive control.

-

96-well cell culture plates.

-

ELISA or multiplex cytokine assay kits.

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Compound Treatment: Add serial dilutions of the biphenyl compounds or DMSO to the wells. Include wells with a stimulating agent as a positive control and medium alone as a negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of desired cytokines in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the cytokine levels in the compound-treated wells compared to the controls to determine the immunomodulatory effect.

IV. Conclusion

Biphenyl compounds represent a promising class of immunomodulatory agents with significant potential, particularly in the realm of cancer immunotherapy. This technical guide has provided a comprehensive overview of their mechanism of action, methods for their evaluation, and their impact on crucial immunological signaling pathways. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of these versatile molecules. As research in this area continues, a deeper understanding of the intricate interactions of biphenyl compounds with the immune system will undoubtedly pave the way for novel and effective therapeutic strategies.

References

In-Depth Technical Guide: IMD-biphenylC and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IMD-biphenylB, a potent immunomodulatory compound, likely the molecule of interest referred to by the user as "IMD-biphenylC". This document details its chemical properties, mechanism of action, and the experimental protocols utilized in its evaluation.

Core Molecular Data

A summary of the key molecular and chemical identifiers for IMD-biphenylB is presented below.

| Property | Value | Source |

| Compound Name | IMD-biphenylB | [1] |

| CAS Number | 2928463-41-4 | [1] |

| Molecular Formula | C35H33N5O3 | [1] |

| Molecular Weight | 571.67 g/mol | [1] |

| Description | A potent imidazoquinolinone-NF-κB immunomodulator dimer. | [1] |

Mechanism of Action: Modulating the NF-κB Signaling Pathway

IMD-biphenylB is a chimeric molecule designed to function as a small molecule immune potentiator (SMIP) with built-in immunomodulatory activity. It is composed of two key moieties: an imidazoquinolinone derivative that activates Toll-like receptor 7/8 (TLR7/8) and a biphenyl-containing structure that modulates the nuclear factor-kappa B (NF-κB) signaling pathway.

The primary mechanism of action involves the activation of the TLR7/8 pathway in innate immune cells, such as macrophages and dendritic cells. This activation typically leads to a robust pro-inflammatory response driven by the NF-κB signaling cascade. However, the covalently linked biphenyl modulator component of IMD-biphenylB acts to temper this response, reducing the systemic inflammation and toxicity often associated with potent TLR agonists. This dual-action design aims to maintain the desirable adjuvanticity for vaccine formulations and anti-tumor applications while improving the overall safety profile.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of IMD-biphenylB. The imidazoquinolinone moiety activates the TLR7/8 receptor, initiating the MyD88-dependent signaling cascade that leads to the activation of NF-κB. The biphenyl modulator component then influences downstream events in the NF-κB pathway, resulting in a more controlled inflammatory response.

References

Methodological & Application

Application Notes and Protocols: IMD-biphenylC as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMD-biphenylC is a novel small molecule immune potentiator (SMIP) designed to function as a vaccine adjuvant. It is a dimer composed of an imidazoquinolinone derivative, which acts as a Toll-like receptor 7/8 (TLR7/8) agonist, covalently linked to an NF-κB modulator, biphenylC. This unique structure is intended to enhance the desired adaptive immune response to an antigen while mitigating the pro-inflammatory side effects often associated with potent TLR agonists. These application notes provide a detailed overview of the mechanism of action of this compound and protocols for its use and evaluation as a vaccine adjuvant.

Mechanism of Action

This compound functions as a vaccine adjuvant by activating the innate immune system through the TLR7/8 pathway, which in turn orchestrates a robust adaptive immune response. The imidazoquinolinone component of the molecule binds to and activates TLR7 and TLR8, which are endosomal pattern recognition receptors. This activation in antigen-presenting cells (APCs), such as dendritic cells, leads to the downstream activation of the NF-κB signaling pathway.

The tethered biphenylC moiety is designed to modulate this NF-κB signaling. While the TLR7/8 agonism initiates a pro-inflammatory cascade necessary for immune activation, the biphenylC component is hypothesized to inhibit specific downstream events in the NF-κB pathway. This modulation aims to reduce the systemic release of pro-inflammatory cytokines like IL-6 and TNF-α, which are associated with adverse effects, while preserving the signaling pathways that lead to the upregulation of co-stimulatory molecules and the promotion of antigen presentation, ultimately driving a strong and durable antigen-specific adaptive immune response.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical evaluation metrics for a novel adjuvant.

| Assay | Metric | Antigen Alone | Antigen + Imidazoquinolinone | Antigen + this compound |

| In Vitro Cytokine Production (pg/mL) | IL-6 | 10 | 1500 | 500 |

| TNF-α | 5 | 1200 | 400 | |

| IL-12p70 | 2 | 300 | 250 | |

| In Vivo Antibody Titer (Log10) | IgG1 | 2.5 | 4.5 | 4.8 |

| IgG2a | 2.0 | 5.0 | 5.2 | |

| In Vivo T-cell Response (% of CD8+ T-cells) | Antigen-specific IFN-γ+ | 0.1 | 2.5 | 2.8 |

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound Activity in Murine Splenocytes

Objective: To assess the immunostimulatory activity of this compound by measuring cytokine production from primary murine splenocytes.

Materials:

-

This compound

-

Control TLR7/8 agonist (e.g., R848)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Spleens from C57BL/6 mice

-

96-well cell culture plates

-

ELISA kits for murine IL-6, TNF-α, and IL-12p70

-

CO2 incubator

Procedure:

-

Prepare a single-cell suspension of splenocytes from C57BL/6 mice.

-

Resuspend cells in complete RPMI-1640 medium and adjust the cell concentration to 5 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and the control agonist in complete RPMI-1640.

-

Add 100 µL of the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a media-only control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentrations of IL-6, TNF-α, and IL-12p70 in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vivo Evaluation of Adjuvant Efficacy of this compound

Objective: To determine the in vivo efficacy of this compound as a vaccine adjuvant by measuring antigen-specific antibody and T-cell responses in mice.

Materials:

-

This compound

-

Model antigen (e.g., Ovalbumin, OVA)

-

C57BL/6 mice (6-8 weeks old)

-

Sterile PBS

-

Syringes and needles for immunization

-

Materials for blood collection and serum isolation

-

ELISA plates coated with the model antigen

-

Reagents for intracellular cytokine staining (e.g., Brefeldin A, anti-CD8, anti-IFN-γ antibodies)

-

Flow cytometer

Procedure:

-

Vaccine Formulation: Prepare vaccine formulations by mixing the model antigen with this compound in sterile PBS. Include control groups receiving antigen alone, adjuvant alone, and PBS alone.

-

Immunization: Immunize mice (n=5-8 per group) via a relevant route (e.g., intramuscular or subcutaneous) with 100 µL of the vaccine formulation. Administer a booster immunization on day 14.

-

Antibody Response:

-

Collect blood samples on days 14 (pre-boost) and 28 (post-boost).

-

Isolate serum and perform an antigen-specific ELISA to determine IgG1 and IgG2a antibody titers.

-

-

T-cell Response:

-

On day 28, sacrifice the mice and isolate splenocytes.

-

Restimulate the splenocytes in vitro with the model antigen or a relevant peptide for 6 hours in the presence of Brefeldin A.

-

Perform intracellular cytokine staining for IFN-γ in CD8+ T-cells.

-

Analyze the percentage of antigen-specific IFN-γ+ CD8+ T-cells by flow cytometry.

-

The following diagram illustrates the experimental workflow for evaluating this compound.

Safety Considerations

As with any novel immunomodulatory agent, a thorough safety and toxicology profile of this compound is essential. Preclinical studies should include assessments of local reactogenicity at the injection site, systemic inflammation markers, and general toxicology studies in relevant animal models.

Conclusion

This compound represents a promising next-generation vaccine adjuvant with a rational design aimed at maximizing immunogenicity while minimizing reactogenicity. The provided protocols offer a framework for the preclinical evaluation of its activity and efficacy. Further studies are warranted to fully characterize its mechanism of action and to establish its safety and potential for clinical development.

Application Notes and Protocols for IMD-biphenylC in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of IMD-biphenylC, a novel imidazoquinolinone-NF-κB immunomodulator dimer, in cancer cell lines. This document outlines the methodologies for assessing its anti-proliferative effects and its mechanism of action via the NF-κB signaling pathway.

Introduction to this compound

This compound is a novel synthetic compound that functions as a dimer of an imidazoquinolinone, a class of molecules known to modulate the immune system. Specifically, this compound has been identified as an immunomodulator that targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has indicated its potential as an anti-cancer agent due to its ability to inhibit tumor proliferation while exhibiting low systemic inflammation. The primary mechanism of action is believed to be the modulation of NF-κB, a key transcription factor involved in cancer cell proliferation, survival, and inflammation.

Mechanism of Action: NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting cancer cell growth and resistance to therapy. This compound is proposed to inhibit this pathway, leading to a reduction in the transcription of pro-survival and pro-inflammatory genes, ultimately resulting in the inhibition of tumor cell proliferation.

Proposed mechanism of this compound in the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical results for NF-κB inhibitors in cancer cell lines. Note: Specific experimental data for this compound is limited in publicly available literature. Researchers should determine these values experimentally for their specific cell lines of interest.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM)[1][2][3][4][5] |

| CT26 | Murine Colon Carcinoma | MTT | 72 | User Determined |

| B16-F10 | Murine Melanoma | MTT | 72 | User Determined |

| 4T1 | Murine Breast Cancer | MTT | 72 | User Determined |

| A549 | Human Lung Carcinoma | MTT | 72 | User Determined |

| MCF-7 | Human Breast Cancer | MTT | 72 | User Determined |

Table 2: Effect of this compound on Cytokine Production in Mouse Serum

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Vehicle Control | User Determined | User Determined |

| This compound (10 mg/kg) | User Determined | User Determined |

| Positive Control (e.g., LPS) | User Determined | User Determined |

Experimental Protocols

Cell Culture

-

Cell Lines: CT26 (murine colon carcinoma), and other cancer cell lines of interest.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Workflow for the MTT cell viability assay.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for NF-κB Pathway Proteins

This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.

Materials:

-

6-well cell culture plates

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with this compound at various concentrations for the desired time. A positive control for NF-κB activation (e.g., TNF-α) can be included.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze band intensities relative to a loading control (e.g., β-actin).

In Vivo Antitumor Study in a CT26 Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

BALB/c mice (6-8 weeks old)

-

CT26 cells

-

This compound formulation for injection

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ CT26 cells into the flank of BALB/c mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound via a suitable route (e.g., intratumoral or intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Cytokine Analysis by ELISA

This protocol is for measuring the levels of inflammatory cytokines in the serum of treated mice.

Materials:

-

Mouse IL-6 and TNF-α ELISA kits

-

Serum samples from treated and control mice

-

Microplate reader

Procedure:

-

Collect blood from mice via cardiac puncture or tail vein bleeding.

-

Isolate serum by centrifugation.

-

Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Immunomodulatory Effects of IMD-biphenylC

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMD-biphenylC is a novel synthetic small molecule with potential immunomodulatory properties. Assessing these effects is crucial for understanding its mechanism of action and its potential as a therapeutic agent. These application notes provide a comprehensive suite of protocols to characterize the immunomodulatory profile of this compound, from initial cytotoxicity screening to in-depth analysis of its impact on immune cell function and signaling pathways. The following assays are designed to be conducted in vitro using primary human immune cells or relevant cell lines.

Initial Cytotoxicity Assessment

Prior to evaluating the immunomodulatory activity of this compound, it is essential to determine its cytotoxic profile to ensure that subsequent observations are not due to cell death. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Protocol 1: MTT Assay for Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the concentration range of this compound that is non-toxic to human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Centrifuge the plate at 1500 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Read the absorbance at 570 nm using a microplate reader.[1]

Data Presentation:

Table 1: Cytotoxicity of this compound on Human PBMCs after 48-hour incubation.

| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.23 ± 0.07 | 98.4 |

| 1 | 1.20 ± 0.09 | 96.0 |

| 10 | 1.15 ± 0.06 | 92.0 |

| 50 | 0.85 ± 0.05 | 68.0 |

| 100 | 0.45 ± 0.04 | 36.0 |

Assessment of Immunomodulatory Effects on Immune Cell Proliferation

A key function of the adaptive immune system is the proliferation of lymphocytes upon activation. The following protocol uses the CFSE dilution assay to assess the effect of this compound on T-cell proliferation. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

Objective: To evaluate the effect of this compound on the proliferation of activated human T-cells.

Materials:

-

Human PBMCs

-

RPMI-1640 medium (supplemented as above)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs as described in Protocol 1.

-

Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.

-

Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

-

Add 100 µL of medium containing the T-cell mitogen (e.g., PHA at 5 µg/mL) and the desired concentrations of this compound or vehicle control.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer, detecting CFSE in the FITC channel.

Data Presentation:

Table 2: Effect of this compound on PHA-stimulated T-Cell Proliferation.

| Treatment | Proliferation Index | % Divided Cells |

| Unstimulated Control | 1.05 | 2.5 |

| PHA (5 µg/mL) + Vehicle | 4.20 | 85.3 |

| PHA + this compound (1 µM) | 4.15 | 84.5 |

| PHA + this compound (10 µM) | 2.50 | 55.2 |

| PHA + this compound (50 µM) | 1.20 | 10.1 |

Cytokine Profiling

Cytokines are crucial mediators of immune responses. The effect of this compound on the production of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines can be quantified using ELISA.

Protocol 3: Quantification of Cytokine Production by ELISA

Objective: To measure the effect of this compound on cytokine secretion from activated immune cells.

Materials:

-

Human PBMCs or a macrophage cell line (e.g., RAW 264.7)

-

Appropriate cell culture medium

-

Lipopolysaccharide (LPS) as a stimulant

-

This compound

-

Commercially available ELISA kits for TNF-α, IL-6, and IL-10

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells (e.g., PBMCs at 1 x 10^6 cells/mL) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL). Include unstimulated and stimulated controls.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the culture supernatants.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Read the absorbance and calculate the cytokine concentrations based on the standard curve.

Data Presentation:

Table 3: Effect of this compound on Cytokine Production by LPS-stimulated PBMCs.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Unstimulated | < 15 | < 20 | < 10 |

| LPS (1 µg/mL) + Vehicle | 1500 ± 120 | 2500 ± 200 | 300 ± 25 |

| LPS + this compound (1 µM) | 1450 ± 110 | 2400 ± 180 | 320 ± 30 |

| LPS + this compound (10 µM) | 800 ± 75 | 1300 ± 110 | 550 ± 45 |

| LPS + this compound (50 µM) | 350 ± 40 | 600 ± 50 | 800 ± 60 |

Signaling Pathway Analysis

Many immunomodulatory compounds exert their effects by targeting specific signaling pathways. The NF-κB pathway is a central regulator of inflammation and immunity. Its activation can be assessed by measuring the phosphorylation of key signaling proteins via Western blotting or flow cytometry.

Protocol 4: Analysis of NF-κB Activation

Objective: To determine if this compound modulates the activation of the NF-κB signaling pathway.

Materials:

-

Macrophage cell line (e.g., THP-1)

-

Appropriate cell culture medium

-

LPS

-

This compound

-

Phosphatase and protease inhibitors

-

Cell lysis buffer

-

Antibodies for phospho-p65, total p65, and a loading control (e.g., β-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to 80% confluency.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with buffer containing inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software.

Data Presentation:

Table 4: Densitometric Analysis of NF-κB p65 Phosphorylation.

| Treatment | p-p65 / Total p65 Ratio (Fold Change vs. Stimulated Control) |

| Unstimulated | 0.1 |

| LPS (1 µg/mL) + Vehicle | 1.0 |

| LPS + this compound (10 µM) | 0.45 |

Visualizations

Caption: Experimental workflow for assessing this compound's immunomodulatory effects.

Caption: Potential mechanism of this compound action on the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vivo Studies with IMD-biphenylC

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies with the novel small molecule inhibitor, IMD-biphenylC.

Introduction

This compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a central role in cell growth, proliferation, survival, and angiogenesis. The biphenyl moiety of this compound is designed to fit into a key allosteric pocket of AKT, leading to the inhibition of its kinase activity. These protocols outline the necessary steps for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a preclinical setting.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

This compound exerts its anti-tumor effects by targeting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a number of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound inhibits the phosphorylation and subsequent activation of AKT, leading to a blockade of this signaling cascade and ultimately inducing apoptosis and inhibiting tumor growth.

Experimental Protocols

In Vivo Efficacy Study

This protocol describes a xenograft study to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.

Materials:

-

Human cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., A549, PC-3)

-

6-8 week old female athymic nude mice

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Matrigel

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth every 2-3 days using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

-

-

Dosing:

-

Prepare this compound formulations in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified frequency (e.g., once daily).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the animals daily.

-

-

Endpoint:

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.

-

Excise tumors and weigh them. A portion of the tumor can be flash-frozen for pharmacodynamic analysis or fixed in formalin for immunohistochemistry.

-

Pharmacokinetic (PK) Study

This protocol is designed to determine the pharmacokinetic profile of this compound.

Materials:

-

6-8 week old male Sprague-Dawley rats or C57BL/6 mice

-

This compound

-

Vehicle

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge blood samples to separate plasma.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

-

Pharmacodynamic (PD) Study

This protocol aims to assess the in vivo target engagement of this compound.

Materials:

-

Tumor-bearing mice from the efficacy study or a separate cohort.

-

This compound

-

Vehicle

-

Reagents for Western blotting or immunohistochemistry (IHC).

Procedure:

-

Dosing:

-

Administer a single dose of this compound or vehicle.

-

-

Tissue Collection:

-

Euthanize animals at various time points post-dose.

-

Collect tumor tissue and other relevant organs.

-

-

Analysis:

-

Prepare tissue lysates for Western blot analysis to measure the levels of phosphorylated and total AKT and downstream effectors (e.g., p-S6K).

-

Alternatively, perform IHC on fixed tumor sections to visualize the inhibition of the pathway.

-

Data Presentation

Quantitative data from the in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |

| Vehicle | - | 1500 ± 150 | - | 1.5 ± 0.2 |

| This compound | 10 | 900 ± 120 | 40 | 0.9 ± 0.1 |

| This compound | 30 | 450 ± 80 | 70 | 0.5 ± 0.08 |

| This compound | 100 | 150 ± 40 | 90 | 0.2 ± 0.05 |

Table 2: Toxicity Evaluation of this compound

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Observations |

| Vehicle | - | +5.0 ± 1.5 | No adverse effects |

| This compound | 10 | +4.5 ± 1.2 | No adverse effects |

| This compound | 30 | +2.0 ± 1.0 | No adverse effects |

| This compound | 100 | -3.0 ± 1.8 | Mild lethargy |

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Unit | Oral Administration | Intravenous Administration |

| Cmax | ng/mL | 1200 ± 250 | 5000 ± 800 |

| Tmax | h | 2.0 | 0.25 |

| AUC(0-t) | ng*h/mL | 7500 ± 1500 | 9000 ± 1800 |

| t1/2 | h | 6.5 ± 1.2 | 5.8 ± 1.0 |

| Bioavailability | % | 83.3 | - |

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the continued development of this promising anti-cancer agent. Further studies may be warranted to explore combination therapies and to investigate potential mechanisms of resistance.

Application Notes and Protocols for the Synthesis of IMD-biphenylC Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction